

Technical Guide: JB-1 Peptide Receptor Binding Affinity

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Compound of Interest

Compound Name: JB-1 peptide

CAS No.: 147819-32-7

Cat. No.: B122820

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Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) Mechanism: Competitive Antagonism
Sequence: Cyclic Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys

Executive Summary

JB-1 is a synthetic, cyclic 12-amino acid peptide designed to function as a potent, selective competitive antagonist of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By mimicking the binding determinants of the native IGF-1 ligand (specifically regions within the C- and D-domains), JB-1 occupies the receptor's ligand-binding pocket without inducing the conformational changes required for receptor autophosphorylation.

This guide provides a rigorous technical analysis of JB-1's binding kinetics, offering researchers validated protocols for determining affinity constants (

) and mapping the downstream signal inhibition.

Molecular Profile & Binding Mechanism[1]

Structural Identity

JB-1 is a disulfide-constrained cyclic peptide.[1] The cyclization between the N-terminal and C-terminal Cysteine residues is critical for maintaining the secondary structure required for receptor recognition.

Parameter	Specification
Peptide Name	JB-1
Sequence	Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys
Format	Cyclic (Disulfide bridge: Cys1–Cys12)
Molecular Weight	~1249.5 Da
Primary Target	IGF-1 Receptor (IGF-1R)
Selectivity	High selectivity for IGF-1R over Insulin Receptor (IR)

Mechanism of Action

Native IGF-1 binds to the cysteine-rich domains of the IGF-1R

-subunits. JB-1 acts as a competitive antagonist.^{[1][2][3][4][5][6]} It binds to the extracellular domain of the IGF-1R, sterically hindering the binding of endogenous IGF-1. Unlike the native ligand, JB-1 binding does not trigger the trans-autophosphorylation of the intracellular tyrosine kinase domains (

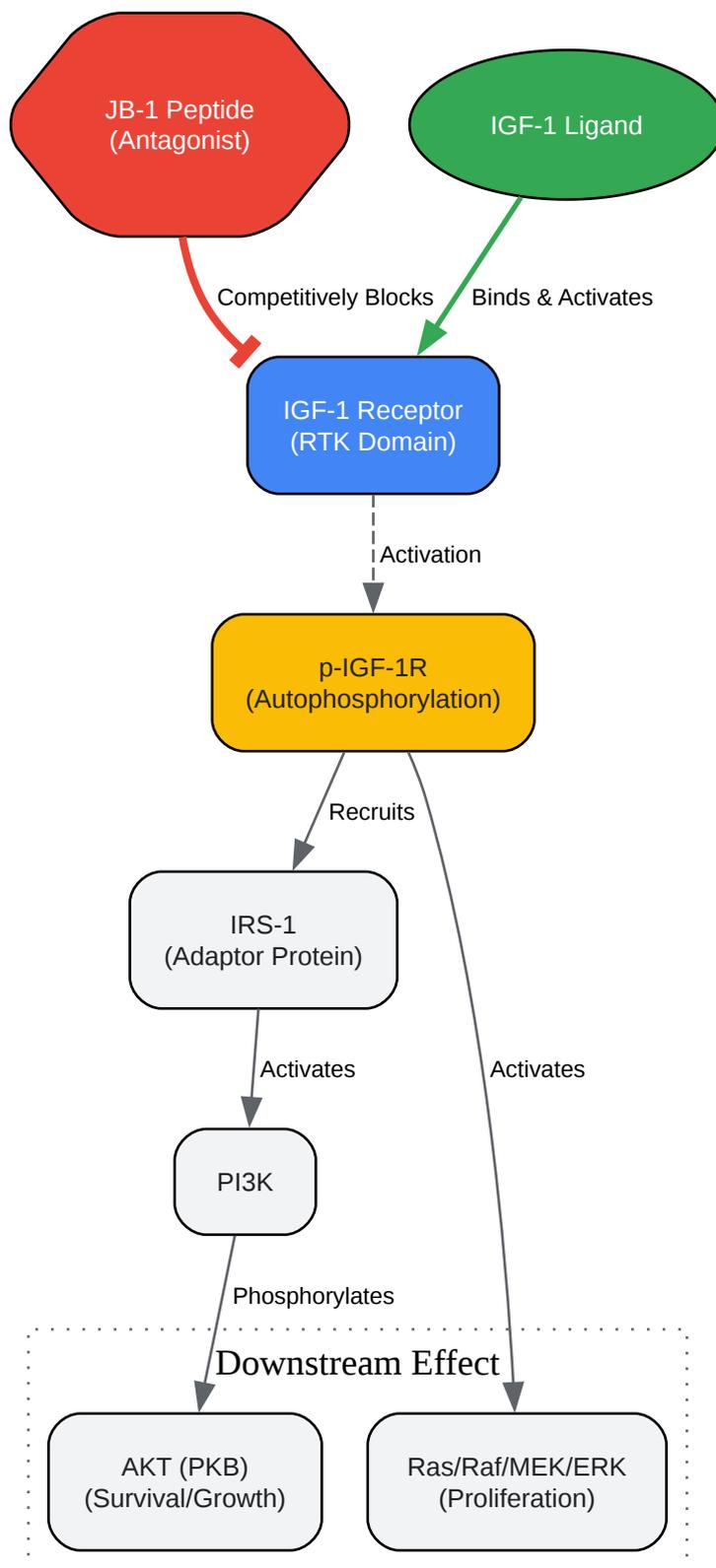
-subunits), effectively silencing the receptor.

Key Binding Metrics:

- Binding Affinity (): Typically 3.8 – 8.0 nM in competitive displacement assays against I-IGF-1.
- Functional Inhibition: In cellular assays (e.g., inhibiting neuronal firing or cell proliferation), concentrations of 1.0 μ M are standard to ensure complete receptor saturation and blockade.

Signaling Pathway Inhibition

The following diagram illustrates the specific node where JB-1 exerts its inhibitory effect, preventing the cascade of PI3K/Akt and MAPK signaling.



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Caption: JB-1 competitively binds the IGF-1R extracellular domain, preventing autophosphorylation and silencing downstream PI3K/Akt and MAPK survival pathways.[2][5][6]

Experimental Methodologies

To validate JB-1 affinity and efficacy, two distinct assay types are required: a binding assay (thermodynamic) and a functional assay (physiological).

Protocol A: Competitive Radioligand Binding Assay

This is the "gold standard" for determining the

and

of JB-1.

Reagents:

- Ligand:
I-IGF-1 (Specific Activity ~2000 Ci/mmol).
- Receptor Source: CHO cells overexpressing human IGF-1R or purified membrane fractions.
- Competitor: **JB-1 Peptide** (Serial dilutions:
M to
M).

Workflow:

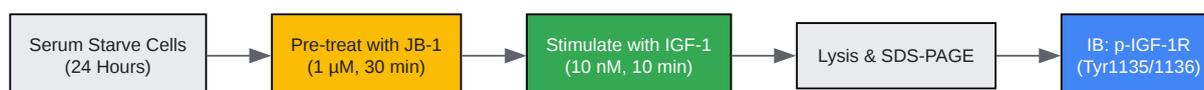
- Preparation: Plate CHO-IGF-1R cells in 24-well plates (cells/well). Cool to 4°C to prevent receptor internalization.
- Equilibration: Add binding buffer (RPMI 1640, 0.1% BSA, pH 7.4).
- Competition: Add fixed concentration of

I-IGF-1 (e.g., 50 pM) + varying concentrations of JB-1.

- Incubation: Incubate at 4°C for 90–120 minutes (equilibrium).
- Termination: Aspirate buffer. Wash 3x with ice-cold PBS to remove unbound ligand.
- Quantification: Solubilize cells in 1N NaOH/1% SDS and count radioactivity (CPM) in a gamma counter.
- Analysis: Plot % Specific Binding vs. Log[JB-1]. Fit to a one-site competition model to derive

Protocol B: Functional Autophosphorylation Assay (Western Blot)

This protocol confirms that JB-1 binding functionally inhibits the receptor kinase activity.



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Caption: Step-by-step workflow to validate functional inhibition of IGF-1R autophosphorylation by JB-1.

Critical Control:

- Negative Control: Cells treated with JB-1 alone (should show no phosphorylation).
- Positive Control: Cells treated with IGF-1 alone (robust phosphorylation).
- Test Condition: Pre-treatment with JB-1 followed by IGF-1 (phosphorylation should be ablated).

Data Synthesis & Comparative Affinity

The table below contextualizes JB-1's affinity relative to the native ligand and other inhibitors.

Ligand / Inhibitor	Target	Approx. Binding Affinity (/)	Mechanism
Native IGF-1	IGF-1R	~0.2 – 1.0 nM	Agonist
JB-1 Peptide	IGF-1R	3.8 – 8.0 nM	Competitive Antagonist
Insulin	IGF-1R	> 100 nM	Weak Agonist (Low Affinity)
Ganitumab (mAb)	IGF-1R	~0.22 nM	Antibody Antagonist

Note: While monoclonal antibodies (mAbs) often have higher affinity, JB-1 offers advantages in tissue penetration and clearance due to its low molecular weight.

Troubleshooting & Optimization

- **Solubility:** JB-1 is hydrophobic. Dissolve stock in DMSO (e.g., 10 mM) and dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% in cell assays.
- **Stability:** As a peptide containing Cysteine, JB-1 is susceptible to disulfide reduction or aggregation. Store lyophilized at -20°C or -80°C. Avoid repeated freeze-thaw cycles of reconstituted stock.
- **Specificity Check:** When studying metabolic effects, verify that JB-1 does not alter glucose uptake via the Insulin Receptor (IR) at the concentrations used. JB-1 is highly selective for IGF-1R, but at very high concentrations (>10 µM), off-target effects can occur.

References

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